2,6-Dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol
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Overview
Description
2,6-Dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol typically involves nitration and alkylation reactions. The starting materials often include 2,6-dimethylphenol and 2,4,6-trimethylbenzyl chloride. The nitration process introduces nitro groups into the aromatic ring, while alkylation attaches the benzyl group to the phenol.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine, and nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amines, while substitution can introduce various functional groups into the aromatic rings.
Scientific Research Applications
2,6-Dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, affecting cellular processes. The compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-nitrophenol: Shares a similar structure but lacks the additional benzyl group.
2,4,6-Trimethylphenol: Similar aromatic structure but without nitro groups.
2,6-Dimethyl-3-nitrophenol: Lacks the benzyl group but has similar nitro and methyl substitutions.
Uniqueness
2,6-Dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol is unique due to its combination of nitro and benzyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1887-69-0 |
---|---|
Molecular Formula |
C18H20N2O5 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2,6-dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol |
InChI |
InChI=1S/C18H20N2O5/c1-9-6-10(2)16(19(22)23)12(4)15(9)8-14-7-11(3)18(21)13(5)17(14)20(24)25/h6-7,21H,8H2,1-5H3 |
InChI Key |
DDIHOTWRDMQMKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1CC2=C(C(=C(C(=C2)C)O)C)[N+](=O)[O-])C)[N+](=O)[O-])C |
Origin of Product |
United States |
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